6-Amino-1H-benzo[d]imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1H-benzo[d]imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with a benzene ring, an amino group at the 6th position, and an aldehyde group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-benzo[d]imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ortho-phenylenediamine with formic acid to form benzimidazole, followed by nitration, reduction, and formylation to introduce the amino and aldehyde groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1H-benzo[d]imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 6-Amino-1H-benzo[d]imidazole-4-carboxylic acid.
Reduction: 6-Amino-1H-benzo[d]imidazole-4-methanol.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-1H-benzo[d]imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Amino-1H-benzo[d]imidazole-4-carbaldehyde varies depending on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: The presence of both amino and aldehyde groups allows it to participate in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Lacks the amino and aldehyde groups, making it less versatile in chemical reactions.
2-Amino-1H-benzo[d]imidazole-4-carbaldehyde: Similar structure but with the amino group at the 2nd position, leading to different reactivity and applications.
4-Amino-1H-benzo[d]imidazole-6-carbaldehyde: Similar structure but with the amino and aldehyde groups swapped, affecting its chemical properties and uses.
Uniqueness
6-Amino-1H-benzo[d]imidazole-4-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H7N3O |
---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
6-amino-1H-benzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-4H,9H2,(H,10,11) |
InChI-Schlüssel |
VBANSFQWSDHDKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1C=O)N=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.